

The Pivotal Role of 2-Phosphoglyceric Acid in Cellular Respiration: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

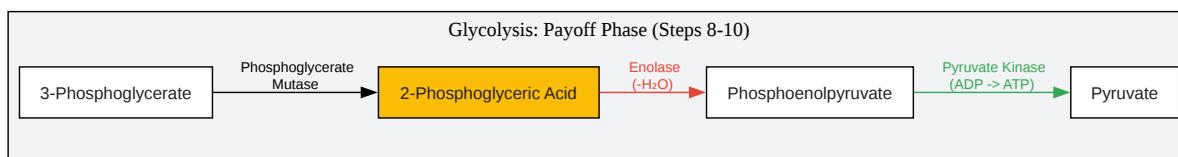
Compound Name: *2-Phosphoglyceric Acid*

Cat. No.: *B1199676*

[Get Quote](#)

Abstract: This technical guide provides an in-depth examination of **2-Phosphoglyceric acid** (2-PG), a critical intermediate in cellular respiration. We explore its core function within the glycolytic pathway, focusing on the enzymatic conversion to phosphoenolpyruvate (PEP) by enolase. This document details the thermodynamics, kinetics, and regulation of this reaction. Furthermore, we present detailed experimental protocols for analyzing enolase activity and discuss the significance of 2-PG and enolase as targets for drug development in oncology and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this essential metabolite.

Introduction to 2-Phosphoglyceric Acid in Cellular Respiration


Cellular respiration is a fundamental metabolic process that converts biochemical energy from nutrients into adenosine triphosphate (ATP), the primary energy currency of the cell. Glycolysis, the initial stage of this process, is a nearly universal pathway in which a glucose molecule is broken down into two molecules of pyruvate.[\[1\]](#)[\[2\]](#)[\[3\]](#) This ten-step pathway, occurring in the cytosol, is central to energy metabolism.[\[3\]](#)

2-Phosphoglyceric acid (2-PG), also known as 2-phosphoglycerate, is the substrate for the ninth step of glycolysis.[\[4\]](#)[\[5\]](#) It is formed from its isomer, 3-phosphoglycerate, by the action of phosphoglycerate mutase.[\[2\]](#)[\[3\]](#)[\[6\]](#) The subsequent conversion of 2-PG is a crucial preparatory step that sets the stage for the second substrate-level phosphorylation event in glycolysis, leading to ATP synthesis.[\[7\]](#)

Core Function: The Dehydration of 2-PG in Glycolysis

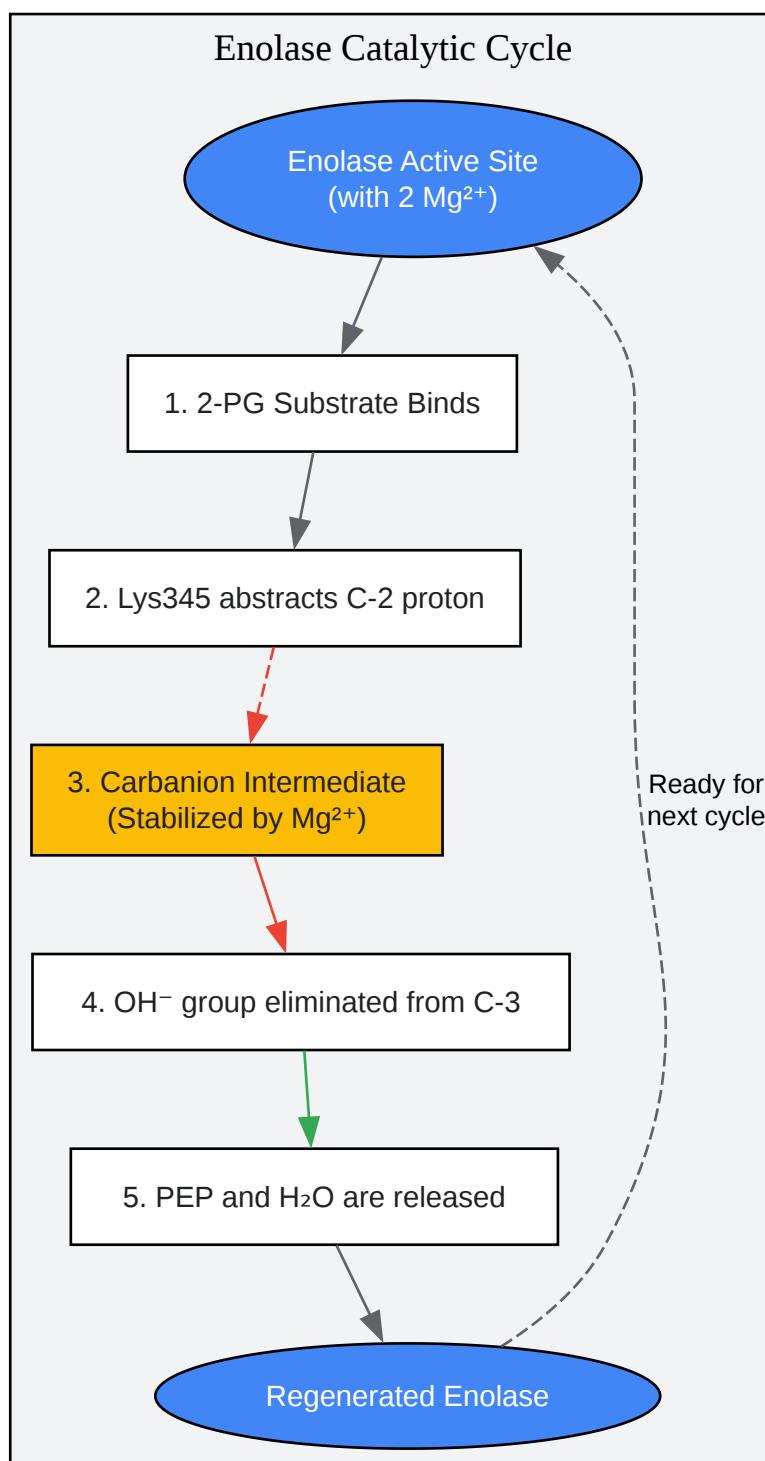
The primary role of **2-Phosphoglyceric acid** in cellular respiration is to serve as the precursor to phosphoenolpyruvate (PEP) in the glycolytic pathway.^{[2][4]} This conversion is a dehydration reaction catalyzed by the enzyme enolase (EC 4.2.1.11), also known as phosphopyruvate hydratase.^{[8][9][10]} In this reversible reaction, a molecule of water is eliminated from 2-PG, creating a high-energy enol-phosphate linkage in PEP.^{[2][10][11]}

The formation of PEP is energetically significant. While 2-PG is a relatively stable, low-energy molecule, PEP is unstable and possesses a high phosphate group transfer potential.^[2] This instability is key to the final step of glycolysis, where PEP readily donates its phosphate group to ADP to form ATP, a reaction catalyzed by pyruvate kinase.^{[2][3]} Thus, the conversion of 2-PG to PEP is an essential step that rearranges the molecule to trap a larger portion of the metabolic energy, which can then be used for ATP synthesis.

[Click to download full resolution via product page](#)

Caption: The position of **2-Phosphoglyceric acid** in the late payoff phase of glycolysis.

Enzymology of the Conversion: Enolase


Enolase is a highly conserved metalloenzyme that catalyzes the reversible dehydration of 2-PG to PEP.^{[9][10]} It is a member of the lyase family, specifically the hydro-lyases, which cleave carbon-oxygen bonds.^{[8][9]}

Mechanism of Action

The catalytic mechanism of enolase is an E1cB elimination reaction that proceeds through a carbanion intermediate.^{[8][9]} The reaction requires the presence of two divalent metal ions, typically magnesium (Mg^{2+}), per active site.^[10] One "conformational" ion binds to the enzyme and induces the correct conformation for substrate binding, while the second "catalytic" ion participates directly in the dehydration.^{[3][12]}

The key steps are:

- Substrate Binding: The carboxyl group of 2-PG coordinates with the two Mg^{2+} ions in the active site.^[8] This binding increases the acidity of the proton at the C-2 position.^{[8][9]}
- Proton Abstraction: A basic amino acid residue, typically a lysine (Lys345), acts as a general base to abstract the acidic proton from C-2, forming a carbanion intermediate.^{[8][10]}
- Intermediate Stabilization: The resulting negative charge on the intermediate is stabilized by resonance with the adjacent carboxylate group and by coordination with the Mg^{2+} ions.^[8]
- Hydroxyl Group Elimination: The hydroxyl group at C-3 is eliminated as a water molecule, facilitated by an acidic residue (e.g., Glu211).^[10] This results in the formation of the double bond characteristic of PEP.^[11]

[Click to download full resolution via product page](#)

Caption: A logical workflow of the catalytic mechanism of Enolase.

Thermodynamics and Kinetics

The conversion of 2-PG to PEP is a reversible reaction with a small positive standard free energy change (ΔG° '), indicating it is slightly unfavorable under standard conditions. However, within the cell, the reaction proceeds in the forward direction because the product, PEP, is rapidly consumed in the subsequent, highly exergonic pyruvate kinase reaction.

Parameter	Value	Conditions	Reference(s)
Standard Free Energy (ΔG° ')	+1.7 kJ/mol to +1.8 kJ/mol	25 °C, pH 7.0	[13][14][15]
Actual Free Energy (ΔG)	-2.4 kJ/mol	37 °C, [2PG]=0.5 mM, [PEP]=0.1 mM	[13]

Table 1: Thermodynamic Properties of the 2-PG to PEP Conversion.

The kinetic properties of enolase have been characterized in various organisms. The Michaelis constant (K_m) for 2-PG typically falls within the low millimolar to micromolar range, reflecting the enzyme's high affinity for its substrate.

Organism / Isoform	K_m for 2-PG (mM)	V_{max} (U/mg or mM/min)	Temperature (°C)	Reference(s)
Streptococcus rattus	4.35	Not specified	Not specified	[16]
Chloroflexus aurantiacus	0.16	147 U/mg	25	[12]
Chloroflexus aurantiacus	0.03	300 U/mg	80	[12]
Recombinant α -enolase	1.52	65.36 mM PEP/min	Not specified	[17]

Table 2: Selected Kinetic Parameters for Enolase.

Intracellular Concentrations

The intracellular concentration of 2-PG is tightly regulated and varies depending on the cell type and its metabolic state. These concentrations are maintained at levels appropriate for the kinetic parameters of enolase.

Organism / Cell Type	[2-PG] Concentration (mM)	Notes	Reference(s)
Entamoeba histolytica	0.04	Intracellular fluid volume estimate used	[18]
Human Erythrocytes	Variable	Influenced by 2,3-diphosphoglycerate levels	[19] [20]
E. coli	~0.1 - 0.5	General estimate from various studies	[21]

Table 3: Representative Intracellular Concentrations of **2-Phosphoglyceric Acid**.

Regulation of the 2-PG to PEP Conversion

While the 2-PG to PEP step is not a primary point of regulation for the overall glycolytic flux, the activity of enolase is subject to control.

- Substrate Availability: The reaction is influenced by the concentrations of its substrate (2-PG) and product (PEP).[\[8\]](#)
- Cofactor Concentration: The availability of Mg^{2+} ions is crucial for catalytic activity.[\[10\]](#) Fluoride ions are known inhibitors of enolase, particularly in the presence of phosphate, as they form a complex with the magnesium ions at the active site, blocking substrate binding.[\[10\]](#)[\[22\]](#)
- Riboregulation: Recent studies have uncovered a novel regulatory mechanism in which RNA molecules can directly bind to Enolase 1 (ENO1) and inhibit its enzymatic activity.[\[23\]](#)[\[24\]](#) This binding is enhanced by the acetylation of ENO1, a process regulated by the

deacetylase SIRT2.[23][24] This "riboregulation" provides a link between cellular metabolism and gene expression, with implications for processes like stem cell differentiation.[23][25]

Role in Other Metabolic Pathways

The reversibility of the enolase reaction means it also functions in gluconeogenesis, the metabolic pathway for the synthesis of glucose from non-carbohydrate precursors.[26] In this pathway, enolase catalyzes the hydration of PEP to form 2-PG, which is then converted to 3-phosphoglycerate and continues up the pathway towards glucose.[26][27] The direction of the reaction is dictated by the relative concentrations of 2-PG and PEP in the cell, which are in turn controlled by the overall metabolic state (glycolytic vs. gluconeogenic).[8]

Enolase and 2-PG as Drug Targets

The critical role of enolase in the metabolism of cancer cells and pathogenic organisms has made it an attractive target for drug development.

- **Oncology:** Many cancer cells exhibit a high rate of glycolysis (the Warburg effect) and often overexpress enolase.[25] Inhibiting enolase can disrupt the energy supply to these cells. Small molecule inhibitors like ENOblock (also known as AP-III-a4) have been developed that bind directly to enolase and inhibit its activity, showing potential to reduce cancer cell metastasis.[8][28][29]
- **Infectious Diseases:** Enolase is a highly conserved enzyme essential for pathogens.[30] Furthermore, in many bacteria and fungi, enolase acts as a "moonlighting" protein, localizing to the cell surface where it functions as a plasminogen receptor, aiding in tissue invasion.[17] Inhibitors such as phosphonoacetohydroxamate and the natural antibiotic SF2312 are potent enolase inhibitors that have been investigated as potential treatments for infectious diseases.[8][29]

Experimental Protocols

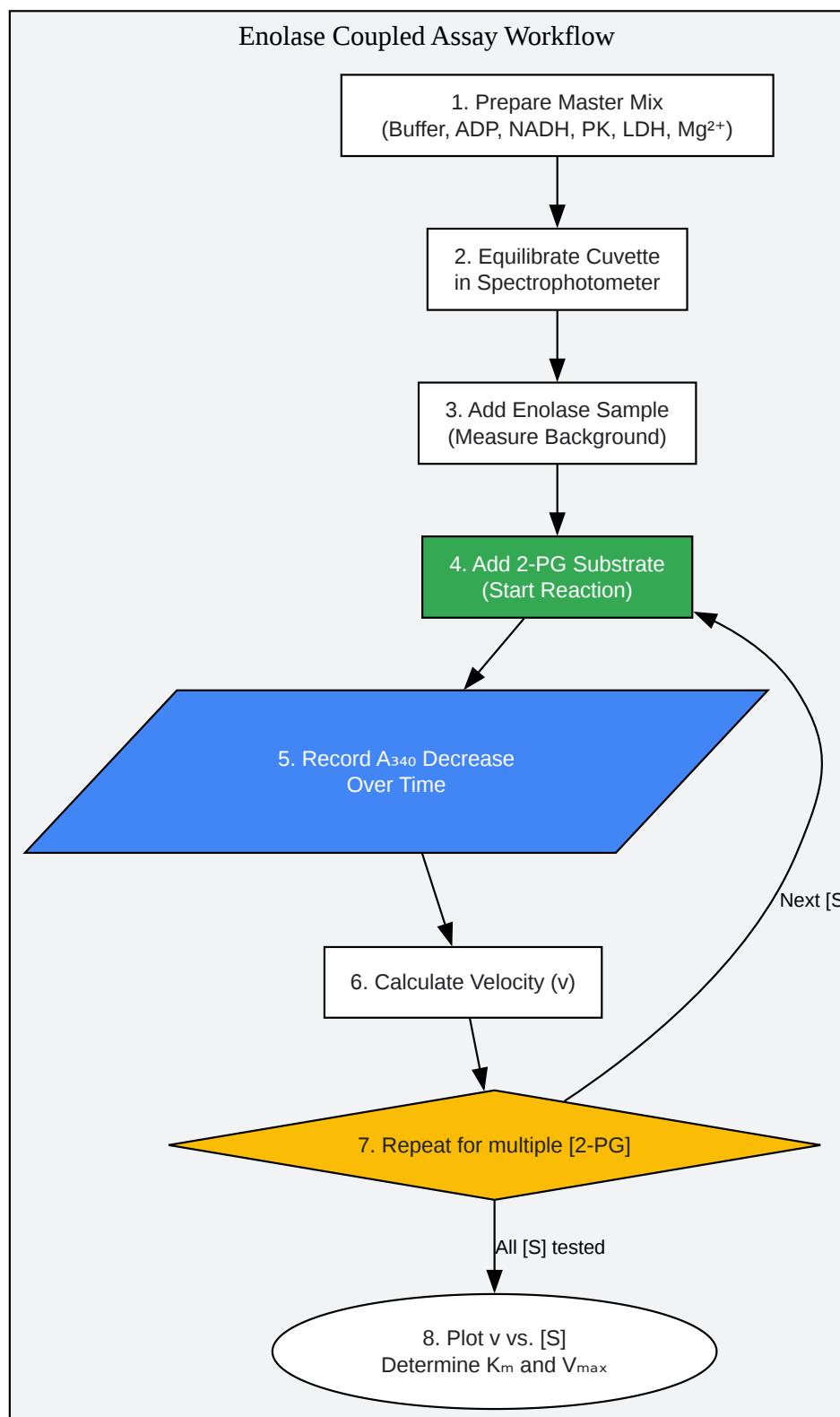
Spectrophotometric Assay of Enolase Activity

This protocol describes a continuous coupled enzyme assay to determine the kinetic parameters of enolase. The formation of PEP from 2-PG is coupled to the pyruvate kinase and

lactate dehydrogenase reactions, and the activity is measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.

Principle:

- Enolase: 2-Phosphoglycerate → Phosphoenolpyruvate + H₂O
- Pyruvate Kinase (PK): Phosphoenolpyruvate + ADP → Pyruvate + ATP
- Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺


The rate of NADH oxidation is directly proportional to the rate of PEP formation by enolase, assuming enolase is the rate-limiting step.

Materials:

- Tris-HCl buffer (e.g., 50 mM, pH 7.5)
- Magnesium Chloride (MgCl₂) solution (e.g., 100 mM)
- Potassium Chloride (KCl) solution (e.g., 1 M)
- Adenosine Diphosphate (ADP) solution (e.g., 20 mM)
- NADH solution (e.g., 5 mM)
- **2-Phosphoglyceric acid** (2-PG) substrate solutions of various concentrations
- Pyruvate Kinase (PK) enzyme solution (sufficient excess)
- Lactate Dehydrogenase (LDH) enzyme solution (sufficient excess)
- Purified Enolase enzyme sample
- UV-Vis Spectrophotometer capable of reading at 340 nm

Procedure:

- Prepare a reaction master mix in a 1 mL cuvette containing the final concentrations of buffer, MgCl₂, KCl, ADP, NADH, PK, and LDH.
- Equilibrate the cuvette at the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer for 5 minutes.
- Initiate the background reaction by adding the enolase sample. Monitor the absorbance at 340 nm for 2-3 minutes to ensure there is no activity in the absence of the primary substrate.
- Initiate the primary reaction by adding a specific volume of the 2-PG substrate stock solution.
- Immediately begin recording the decrease in absorbance at 340 nm over time for 5-10 minutes. The rate should be linear.
- Calculate the reaction velocity (v) using the Beer-Lambert law (ϵ for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
- Repeat steps 1-6 for a range of 2-PG concentrations.
- Plot the reaction velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine K_m and V_{max}. A Lineweaver-Burk plot (1/v vs. 1/[S]) can also be used.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectrophotometric coupled assay of enolase activity.

Conclusion

2-Phosphoglyceric acid occupies a pivotal, albeit unassuming, position in cellular respiration. Its primary function as the substrate for enolase facilitates a critical molecular rearrangement that is indispensable for efficient ATP production in the final step of glycolysis. The enzyme enolase, with its conserved mechanism and structure, presents a validated target for the development of novel therapeutics against cancer and infectious diseases. A thorough understanding of the kinetics, thermodynamics, and regulation surrounding the 2-PG to PEP conversion is therefore essential for researchers and clinicians working at the intersection of metabolism, disease, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. proprep.com [proprep.com]
- 2. Khan Academy [khanacademy.org]
- 3. Glycolysis - Wikipedia [en.wikipedia.org]
- 4. 2-Phosphoglyceric acid - Wikipedia [en.wikipedia.org]
- 5. pseudomonas.umaryland.edu [pseudomonas.umaryland.edu]
- 6. fiveable.me [fiveable.me]
- 7. fiveable.me [fiveable.me]
- 8. Enolase - Wikipedia [en.wikipedia.org]
- 9. Enolase Protein | ENO1 Antigen | ENO2 Peptide | ProSpec [prospecbio.com]
- 10. Enolase - Proteopedia, life in 3D [proteopedia.org]
- 11. What Are the Chemical Principles and Features of the Second Phase of Glyc.. [askfilo.com]
- 12. Biochemical and Structural Characterization of Enolase from *Chloroflexus aurantiacus*: Evidence for a Thermophilic Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. brainly.com [brainly.com]
- 14. Solved 2-phosphoglycerate(2PG) is converted to | Chegg.com [chegg.com]
- 15. chegg.com [chegg.com]
- 16. Isolation, characterization, and inhibition kinetics of enolase from *Streptococcus rattus* FA-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biblat.unam.mx [biblat.unam.mx]
- 19. ³¹P NMR measurements of intracellular pH and 2,3-diphosphoglycerate in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Maximal elevation of 2,3-diphosphoglycerate concentrations in human erythrocytes: influence on glycolytic metabolism and intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. karger.com [karger.com]
- 23. Riboregulation of Enolase 1 activity controls glycolysis and embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Riboregulation of Enolase 1 activity controls glycolysis and embryonic stem cell differentiation :: MPG.PuRe [pure.mpg.de]
- 25. researchgate.net [researchgate.net]
- 26. Physiology, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Biochemistry, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. medchemexpress.com [medchemexpress.com]
- 30. Biochemical and Biophysical Characterization of the Enolase from *Helicobacter pylori* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pivotal Role of 2-Phosphoglyceric Acid in Cellular Respiration: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1199676#function-of-2-phosphoglyceric-acid-in-cellular-respiration>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com